3-Chloro-7-azaindole

説明

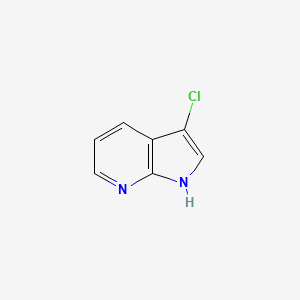

Structure

3D Structure

特性

IUPAC Name |

3-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFDDUMFTQHVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470698 | |

| Record name | 3-Chloro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80235-01-4 | |

| Record name | 3-Chloro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-7-azaindole chemical properties and structure

An In-depth Technical Guide to 3-Chloro-7-azaindole: Chemical Properties and Structure

Introduction

This compound, also known by its IUPAC name 3-chloro-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound belonging to the azaindole class.[1] The azaindole scaffold is a bioisostere of indole and purine systems, making it a "privileged structure" in medicinal chemistry and drug discovery programs.[2][3] These compounds and their derivatives are of significant interest due to their wide range of biological activities, including potential applications as anticancer, antibacterial, and antiviral agents, as well as kinase inhibitors.[2][3][4] this compound often serves as a key intermediate in the synthesis of more complex, biologically active molecules.[4] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Identifiers

The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom substituted at the 3-position of the bicyclic system.

| Identifier | Value |

| IUPAC Name | 3-chloro-1H-pyrrolo[2,3-b]pyridine[1] |

| Molecular Formula | C₇H₅ClN₂[1][5][6] |

| CAS Number | 80235-01-4[1][6][7] |

| SMILES | Clc1c[nH]c2ncccc12[7] |

| InChI | InChI=1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)[1][5][7] |

| InChIKey | PKFDDUMFTQHVFY-UHFFFAOYSA-N[1][5][7] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reactivity assessment, and application in chemical synthesis and drug design.

| Property | Value |

| Molecular Weight | 152.58 g/mol [1][6][7] |

| Monoisotopic Mass | 152.0141259 Da[1] |

| Physical Form | Solid[7] |

| Melting Point | 169-173 °C[7] |

| XlogP | 1.9[1][5] |

| LogP | 2.2163[6] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų[6] |

| Hydrogen Bond Donors | 1[6] |

| Hydrogen Bond Acceptors | 1[6] |

Experimental Protocols

Synthesis

Another relevant synthetic strategy involves the electrophilic C3 iodination of 7-azaindole using N-iodosuccinimide (NIS), which can then be used in further cross-coupling reactions.[9] The reactivity of halogeno-7-azaindole derivatives is well-documented, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form C-C bonds.[9][10]

Caption: A logical workflow for the synthesis of a chloro-7-azaindole derivative.

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the arrangement of protons and carbon atoms, respectively, and to verify the position of the chloro-substituent.[11]

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[12]

-

Infrared (IR) Spectroscopy : Used to identify functional groups present in the molecule, such as the N-H stretch of the pyrrole ring.[12][13]

While specific spectral data for this compound is not detailed in the search results, documentation including NMR and MS data is often available from commercial suppliers.[14]

Reactivity and Biological Significance

This compound is a versatile chemical building block. The chlorine atom at the 3-position can participate in various chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.[10]

The 7-azaindole core is a key pharmacophore in a multitude of biologically active compounds.[15] Derivatives have shown significant potential as:

-

Kinase Inhibitors : The azaindole scaffold is used in the design of inhibitors for various kinases, such as CHK1, which are targets in cancer therapy.[2][16]

-

Anticancer Agents : Meriolins, a class of 3-substituted 7-azaindoles, display strong cytotoxic potential against leukemia and lymphoma cell lines.[17] A derivative of 5-chloro-7-azaindole showed potent cytotoxicity against specific cancer cell lines and could induce apoptosis.[18]

-

Antimicrobial and Antiviral Agents : The broader class of azaindole compounds has been investigated for anti-inflammatory, antioxidant, and antibacterial properties.[4][8]

The compound itself is considered a useful tool for research and as an intermediate for synthesizing these more complex, pharmacologically active molecules.[4][19]

Safety and Handling

According to GHS classifications, this compound is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1][7] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and dust masks, should be used when handling this compound.[7] It should be stored in a well-ventilated place at appropriate temperatures, often recommended as 4°C for long-term storage.[6]

References

- 1. This compound | C7H5ClN2 | CID 11693933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. PubChemLite - this compound (C7H5ClN2) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 80235-01-4|this compound|BLD Pharm [bldpharm.com]

- 15. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer | Semantic Scholar [semanticscholar.org]

- 19. 3-Chloro-7-azaindole_TargetMol [targetmol.com]

Spectroscopic Profile of 3-Chloro-7-Azaindole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-7-azaindole (1H-pyrrolo[2,3-b]pyridine, 3-chloro-), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values are critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 (N-H) | broad singlet | - |

| 2 | singlet | - |

| 3 | - | - |

| 4 | doublet | - |

| 5 | doublet of doublets | - |

| 6 | doublet | - |

| 7 (N) | - | - |

| 3a | - | - |

| 7a | - | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of N-H stretching and bending vibrations, as well as aromatic C-H and C-N stretching frequencies.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300-2500 | Broad, Strong |

| Aromatic C-H | Stretching | 3150-3000 | Medium |

| C=C, C=N | Stretching | 1600-1450 | Medium-Strong |

| C-Cl | Stretching | 800-600 | Strong |

The broad band observed in the N-H stretching region is characteristic of intermolecular hydrogen bonding, specifically the formation of N-H···N hydrogen-bonded dimers in the solid state.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol [3] |

| Exact Mass | 152.0141259 Da[3] |

| Monoisotopic Mass | 152.0141259 Da[3] |

| Predicted [M+H]⁺ | 153.02141 m/z[4] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

Data Acquisition:

-

¹H NMR: Standard one-dimensional proton spectra are acquired. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Proton-decoupled ¹³C spectra are acquired. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[5][6]

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Solid Sample):

-

KBr Pellet Method:

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Nujol Mull Method:

Data Acquisition:

-

A background spectrum of the empty sample holder (or KBr pellet without sample/Nujol on salt plates) is recorded.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation:

-

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 µg/mL). The solution may be introduced directly via a syringe pump or through a liquid chromatography (LC) system.[9]

-

For EI-MS, the sample is introduced into the ion source, often after separation by gas chromatography (GC) for volatile compounds, or via a direct insertion probe for solids.[10]

Data Acquisition:

-

The mass spectrometer is operated in either positive or negative ion mode.

-

For ESI, a soft ionization is achieved, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts.[11]

-

For EI, a hard ionization technique, the molecular ion [M]⁺ and a series of fragment ions are typically observed, which can aid in structural elucidation.[10][11]

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H5ClN2 | CID 11693933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H5ClN2) [pubchemlite.lcsb.uni.lu]

- 5. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-7-azaindole (CAS: 80235-01-4): A Technical Guide for Drug Discovery Professionals

Introduction: 3-Chloro-7-azaindole, also known as 3-Chloro-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry. Its 7-azaindole core is a recognized "privileged structure" and a bioisostere of natural purines and indoles, making it a valuable scaffold in the design of targeted therapeutics. The presence of a chlorine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecular libraries. This guide provides an in-depth overview of its properties, experimental protocols, and its role in the development of kinase inhibitors and other bioactive agents.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Citations |

| CAS Number | 80235-01-4 | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [1][2] |

| IUPAC Name | 3-chloro-1H-pyrrolo[2,3-b]pyridine | [3] |

| Synonyms | 3-Chloro-1H-pyrrolo[2,3-b]pyridine | [2] |

| InChI | 1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | [2] |

| InChIKey | PKFDDUMFTQHVFY-UHFFFAOYSA-N | [2] |

| SMILES | Clc1c[nH]c2ncccc12 | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Citations |

| Physical Form | Solid | [2] |

| Melting Point | 169-173 °C | [2] |

| Purity | ≥97% | [2] |

| Storage | Store at 4°C or room temperature, sealed in a dry environment. |

Table 3: Safety and Hazard Information

| Category | Information | Citations |

| Signal Word | Danger | [2] |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2] |

| Hazard Class | 6.1C (Combustible, acute toxic category 3) | [2] |

| Personal Protective Equipment (PPE) | Dust mask (type N95, US), eyeshields, faceshields, gloves. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its practical application in a research setting.

Synthesis: Electrophilic Chlorination of 7-Azaindole

The synthesis of this compound is most commonly achieved via the direct electrophilic chlorination of the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The pyrrole ring of the azaindole scaffold is electron-rich and undergoes electrophilic substitution preferentially at the C3 position.[4] A representative protocol using N-Chlorosuccinimide (NCS) is detailed below.

Reaction Scheme:

-

Starting Material: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

-

Reagent: N-Chlorosuccinimide (NCS)

-

Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Product: 3-Chloro-1H-pyrrolo[2,3-b]pyridine

Detailed Protocol:

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer, add 7-azaindole (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (NCS, 1.05 equivalents) in anhydrous DCM. Add the NCS solution dropwise to the cooled 7-azaindole solution over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts like succinimide.

Method: Flash Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (40–63 µm mesh size) using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound as a solid.

Alternative Method: Recrystallization

-

For further purification, the solid obtained after chromatography can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the expected shifts for the 3-chloro-substituted 7-azaindole ring system.

-

Mass Spectrometry (MS): Analyze the sample using High-Resolution Mass Spectrometry (HRMS) or LC-MS to confirm the molecular weight. The observed mass should correspond to the calculated exact mass for C₇H₅ClN₂ (m/z 152.0141 for [M]+).

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound by HPLC, typically using a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid.

Role in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate for generating libraries of potential drug candidates. The chlorine atom at the C3 position is readily displaced or utilized in metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR).

Key Applications:

-

Kinase Inhibitors: The 7-azaindole scaffold is a cornerstone in the design of inhibitors for a wide range of protein kinases. The C3 position is often a key vector for introducing fragments that bind deep within the ATP-binding pocket.

-

Cross-Coupling Reactions: It serves as an excellent substrate for Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions.

-

Bioisosteric Replacement: It is frequently used to replace indole or purine cores in known active compounds to improve properties such as solubility, metabolic stability, and target affinity.

References

- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindole synthesis [organic-chemistry.org]

- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Synthesis and Characterization of 3-Chloro-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-7-azaindole, also known as 3-Chloro-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes the 7-azaindole scaffold a valuable pharmacophore for developing a wide range of therapeutic agents, including kinase inhibitors and anticancer drugs.[1] The introduction of a chlorine atom at the C3 position provides a key site for further functionalization, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated physical and spectroscopic data, and workflow visualizations to support researchers in its application.

Chemical Structure and Identification

The structural and identifying information for this compound is summarized below.

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | 3-chloro-1H-pyrrolo[2,3-b]pyridine[2] |

| Synonyms | This compound |

| CAS Number | 80235-01-4 |

| Molecular Formula | C₇H₅ClN₂[2] |

| Molecular Weight | 152.58 g/mol [2] |

| InChI | 1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) |

| InChIKey | PKFDDUMFTQHVFY-UHFFFAOYSA-N |

| SMILES | Clc1c[nH]c2ncccc12 |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the direct chlorination of the 7-azaindole scaffold. A modern and efficient approach involves a regioselective C-H chlorination catalyzed by a transition metal.

Synthetic Workflow: Rhodium-Catalyzed C-H Chlorination

A recently developed method utilizes a rhodium catalyst for the direct chlorination of 7-azaindoles. While this method can be tuned for different positions, certain conditions favor the formation of the C3-chlorinated product. The general workflow is depicted below.

Caption: Rhodium-catalyzed synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on rhodium-catalyzed C-H activation, with conditions adapted to favor C3-chlorination.

Materials:

-

7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

-

[Rh(Cp*)Cl₂]₂ (Rhodium catalyst)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(II) chloride (CuCl₂)

-

1,2-Dichloroethane (DCE) (serves as both solvent and chlorinating agent)

-

Anhydrous solvents for workup and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 7-azaindole (1.0 mmol), [Rh(Cp*)Cl₂]₂ (0.02 mmol, 2.0 mol%), and Cu(OTf)₂ or CuCl₂ (2.0 mmol, 2.0 equiv).

-

Addition of Solvent: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,2-dichloroethane (5.0 mL).

-

Reaction: Seal the vessel and heat the reaction mixture to 130°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.

-

Extraction: Wash the organic filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR, mass spectrometry, and melting point analysis.

Characterization and Physical Properties

The characterization of this compound involves a combination of physical property measurements and spectroscopic analysis.

Characterization Workflow

Caption: Standard workflow for the characterization of this compound.

Physical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value / Data | Source |

| Physical Form | Solid, Powder | |

| Melting Point | 169-173 °C | |

| Exact Mass | 152.0141259 Da | [2] |

| Monoisotopic Mass | 152.0141259 Da | [2] |

| Mass Spectrometry (Predicted m/z) | [M+H]⁺: 153.02141[M+Na]⁺: 175.00335[M-H]⁻: 151.00685 | [3] |

| ¹H NMR | Data not fully available in cited literature. | |

| ¹³C NMR | Data not fully available in cited literature. | |

| Infrared (IR) Spectroscopy | Exhibits spectral patterns characteristic of N-H···N hydrogen-bonded dimers.[1] | [1] |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed[2] |

| Skin Irritation (Category 2) | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation[2] |

| Serious Eye Damage (Category 1) | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage[2] |

| STOT SE (Category 3) | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation[2] |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a key heterocyclic intermediate with significant potential in the development of novel pharmaceuticals. Its synthesis via modern catalytic methods like rhodium-catalyzed C-H chlorination offers an efficient route to this valuable building block. Proper characterization using standard analytical techniques is crucial to ensure its purity and confirm its structure before use in subsequent synthetic steps. The data and protocols provided in this guide are intended to facilitate the work of researchers and professionals in the field of drug discovery and development.

References

X-ray Crystal Structure Analysis of 3-Chloro-7-Azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of 3-Chloro-7-azaindole (3-Cl-7AI). While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this document outlines the expected crystallographic parameters based on closely related structures, details relevant experimental protocols for synthesis and crystallization, and presents logical workflows for structural analysis. This information is intended to guide researchers in the structural elucidation of this and similar compounds, which are of significant interest in medicinal chemistry and drug development due to their isosteric relationship with purine nucleobases.

Introduction

7-azaindole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a chlorine atom at the 3-position can significantly modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. X-ray crystallography provides definitive three-dimensional structural information, which is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.

Predicted Crystallographic Data

As of the latest search, a specific CSD entry for this compound could not be located. However, based on the crystal structure of the closely related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, we can predict the likely crystallographic parameters for this compound. It is anticipated that this compound will also form hydrogen-bonded dimers in the solid state.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value (based on 5-Bromo-1H-pyrrolo[2,3-b]pyridine) |

| Empirical Formula | C₇H₅ClN₂ |

| Formula Weight | 152.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.9 |

| b (Å) | ~13.4 |

| c (Å) | ~5.8 |

| β (°) | ~103 |

| Volume (ų) | ~675 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.5 |

| Hydrogen Bonding | Expected N-H···N intermolecular hydrogen bonds forming centrosymmetric dimers |

Note: These values are estimations based on the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine and should be confirmed by experimental data.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and crystallization of this compound, adapted from established methods for similar compounds.

Synthesis of this compound

A common route to 3-substituted 7-azaindoles involves the direct halogenation of the 7-azaindole core.

Materials:

-

7-azaindole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 7-azaindole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful method for compounds of this type.

Materials:

-

Purified this compound

-

A suitable solvent system (e.g., methanol, ethanol, or a mixture such as dichloromethane/hexanes)

Procedure (Slow Evaporation):

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol) in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

Once suitable crystals have formed, carefully remove them from the solution using a loop or fine forceps.

Visualizations

The following diagrams illustrate the general workflow for X-ray crystal structure analysis and the logical progression from synthesis to structural elucidation.

Caption: Experimental workflow for X-ray crystal structure analysis.

Caption: Logical progression from synthesis to SAR studies.

Conclusion

The structural elucidation of this compound is a crucial step in understanding its potential as a pharmacophore. While a definitive crystal structure is not yet publicly available, this guide provides the necessary theoretical and practical framework for researchers to pursue this goal. The predicted crystallographic data, based on analogous structures, offers a valuable starting point, and the detailed experimental protocols provide a clear path for synthesis and crystallization. The successful determination of the X-ray crystal structure of this compound will undoubtedly accelerate drug discovery efforts centered on the 7-azaindole scaffold.

Quantum Chemical Blueprint: Unraveling the Electronic and Structural Landscape of 3-Chloro-7-azaindole

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-Chloro-7-azaindole through the lens of quantum chemical calculations. By integrating theoretical data with experimental findings, this document offers a detailed exploration of the molecule's structural, vibrational, and electronic properties, which are critical for its application in medicinal chemistry, particularly as a ligand in anticancer agents.[1]

Molecular Structure and Geometry

Quantum chemical calculations, specifically Density Functional Theory (DFT), have been instrumental in elucidating the optimized geometry of this compound. These theoretical models provide a foundational understanding of the molecule's three-dimensional structure, which is essential for predicting its interactions with biological targets.

Computational Workflow for Geometry Optimization

The process of determining the most stable conformation of this compound involves a systematic computational workflow. This typically begins with an initial guess of the molecular structure, which is then refined through iterative energy minimization calculations until a stable energetic minimum is reached.

Caption: A flowchart illustrating the typical computational workflow for geometry optimization of this compound using DFT.

Optimized Geometrical Parameters

The following table summarizes the key optimized geometrical parameters for the monomeric form of this compound, as determined by DFT calculations. These theoretical values are in good agreement with experimental data obtained from X-ray crystallography.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |

| Bond Lengths (Å) | C3-Cl | 1.735 | 1.733(2) |

| N1-H1 | 1.014 | 0.86(3) | |

| N7-C6 | 1.341 | 1.336(3) | |

| C2-C3 | 1.378 | 1.372(3) | |

| Bond Angles (°) | C2-C3-Cl | 127.3 | 127.0(2) |

| C3-C3a-N4 | 132.8 | 132.7(2) | |

| C5-C6-N7 | 123.8 | 123.8(2) |

Note: Experimental values are subject to the resolution of the crystallographic data.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, provides a powerful tool for identifying the characteristic functional groups and understanding the intramolecular dynamics of this compound.

Experimental and Theoretical Vibrational Frequencies

The theoretical vibrational spectra for both the monomeric and dimeric forms of this compound have been calculated using the B3LYP method with the 6-311++G(d,p) basis set.[1] The calculated frequencies show excellent agreement with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.[1]

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Dimer) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

| N-H stretch | 3085 | 3086 | 3086 | Stretching vibration of the N-H bond in the pyrrole ring |

| C-H stretch (pyridine) | 3058 | 3058 | 3058 | Stretching vibrations of C-H bonds in the pyridine ring |

| C-H stretch (pyrrole) | 3130 | 3131 | 3131 | Stretching vibration of the C-H bond in the pyrrole ring |

| C=C/C=N stretch | 1610, 1580, 1475 | 1610, 1581, 1475 | 1611, 1582, 1476 | Ring stretching vibrations |

| C-Cl stretch | 785 | 785 | 786 | Stretching vibration of the C-Cl bond |

Hydrogen Bonding and Dimerization

In the solid state, this compound molecules form centrosymmetric dimers linked by moderately strong dual N-H···N hydrogen bonds.[1] The nitrogen atom in the pyrrole ring acts as the proton donor, while the nitrogen in the pyridine ring serves as the proton acceptor.[1] This dimerization significantly influences the vibrational spectra, particularly the N-H stretching frequencies.

Caption: A schematic representation of the dual N-H···N hydrogen bonding in the centrosymmetric dimer of this compound.

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential as a pharmacophore.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.45 eV | Correlates with the ability to donate electrons (nucleophilicity) |

| LUMO Energy | -1.23 eV | Correlates with the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | 5.22 eV | Indicates chemical stability and reactivity |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

Note: These values are representative and can vary slightly depending on the computational method and basis set.

Experimental and Computational Methodologies

A combination of experimental techniques and computational methods provides a robust framework for the comprehensive characterization of this compound.

Experimental Protocols

-

Single-Crystal X-ray Diffraction: A single crystal of this compound is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K). The structure is solved and refined using software packages like SHELXS and SHELXL.[1]

-

FT-IR and FT-Raman Spectroscopy: FT-IR and FT-Raman spectra are recorded for the solid sample in the range of 3500-60 cm⁻¹.[1] This provides information about the vibrational modes of the molecule.

Computational Protocols

-

Software: Quantum chemical calculations are typically performed using software packages such as Gaussian.

-

Method: Density Functional Theory (DFT) with the B3LYP functional is a commonly employed method for this type of molecule.[1]

-

Basis Set: The 6-311++G(d,p) basis set is often used to provide a good balance between accuracy and computational cost.[1]

-

Calculations Performed:

-

Geometry optimization to find the lowest energy structure.

-

Frequency calculations to obtain vibrational modes and confirm the nature of the stationary points.

-

Calculation of electronic properties such as HOMO-LUMO energies and dipole moment.

-

Conclusion

The integration of quantum chemical calculations with experimental data provides a detailed and accurate understanding of the structural, vibrational, and electronic properties of this compound. This knowledge is invaluable for the rational design of novel drug candidates and for understanding the molecule's role in biological systems. The theoretical models not only corroborate experimental findings but also offer predictive insights that can guide future research and development efforts in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-7-azaindole

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Chloro-7-azaindole, a key heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support further investigation and application of this molecule.

Introduction

This compound belongs to the azaindole class of compounds, which are bicyclic heteroaromatic molecules structurally related to indole with one of the carbon atoms in the benzene ring replaced by a nitrogen atom. The 7-azaindole scaffold is a prevalent structural motif in numerous biologically active compounds and approved pharmaceuticals due to its ability to act as a versatile pharmacophore. The introduction of a chloro substituent at the 3-position can significantly influence the physicochemical properties of the parent molecule, including its solubility and stability, which are critical parameters for drug development.

While specific experimental data on the solubility and stability of this compound is not extensively available in publicly accessible literature, this guide provides a projection of its properties based on the known characteristics of the 7-azaindole core and the electronic effects of the chlorine atom. Furthermore, it details the standard methodologies for experimentally determining these properties.

Predicted Physicochemical Properties of this compound

The physicochemical properties of this compound are presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | PubChem |

| Molecular Weight | 152.58 g/mol | [1][2][3] |

| Melting Point | 169-173 °C | [1][2] |

| XLogP3-AA | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 152.0141259 Da | [3] |

| Monoisotopic Mass | 152.0141259 Da | [3] |

| Topological Polar Surface Area | 28.7 Ų | [3] |

| Heavy Atom Count | 10 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 129 | [3] |

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the nitrogen atom in the pyridine ring of the 7-azaindole core can increase aqueous solubility compared to its indole analogue through hydrogen bonding with water molecules. However, the introduction of a lipophilic chloro group at the 3-position is expected to decrease aqueous solubility.

Table 1: Solubility of 7-Azaindole in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction (10³) |

| Tetrahydrofuran | 278.15 | 15.89 |

| 283.15 | 18.23 | |

| 288.15 | 20.89 | |

| 293.15 | 23.86 | |

| 298.15 | 27.21 | |

| 303.15 | 30.95 | |

| 308.15 | 35.14 | |

| 313.15 | 39.79 | |

| 318.15 | 44.95 | |

| 323.15 | 50.68 | |

| Acetone | 278.15 | 12.33 |

| 283.15 | 14.05 | |

| 288.15 | 16.01 | |

| 293.15 | 18.22 | |

| 298.15 | 20.72 | |

| 303.15 | 23.51 | |

| 308.15 | 26.63 | |

| 313.15 | 30.11 | |

| 318.15 | 33.97 | |

| 323.15 | 38.25 | |

| Methanol | 278.15 | 9.87 |

| 283.15 | 11.23 | |

| 288.15 | 12.78 | |

| 293.15 | 14.53 | |

| 298.15 | 16.51 | |

| 303.15 | 18.73 | |

| 308.15 | 21.22 | |

| 313.15 | 24.01 | |

| 318.15 | 27.13 | |

| 323.15 | 30.61 | |

| Isopropanol | 278.15 | 4.89 |

| 283.15 | 5.58 | |

| 288.15 | 6.37 | |

| 293.15 | 7.27 | |

| 298.15 | 8.28 | |

| 303.15 | 9.42 | |

| 308.15 | 10.71 | |

| 313.15 | 12.17 | |

| 318.15 | 13.82 | |

| 323.15 | 15.68 | |

| Ethyl Acetate | 278.15 | 4.89 |

| 283.15 | 5.56 | |

| 288.15 | 6.32 | |

| 293.15 | 7.18 | |

| 298.15 | 8.16 | |

| 303.15 | 9.27 | |

| 308.15 | 10.53 | |

| 313.15 | 11.96 | |

| 318.15 | 13.58 | |

| 323.15 | 15.42 | |

| Ethanol | 278.15 | 4.31 |

| 283.15 | 4.91 | |

| 288.15 | 5.59 | |

| 293.15 | 6.37 | |

| 298.15 | 7.25 | |

| 303.15 | 8.25 | |

| 308.15 | 9.38 | |

| 313.15 | 10.67 | |

| 318.15 | 12.13 | |

| 323.15 | 13.80 | |

| Acetonitrile | 278.15 | 2.15 |

| 283.15 | 2.45 | |

| 288.15 | 2.79 | |

| 293.15 | 3.18 | |

| 298.15 | 3.62 | |

| 303.15 | 4.12 | |

| 308.15 | 4.68 | |

| 313.15 | 5.32 | |

| 318.15 | 6.05 | |

| 323.15 | 6.88 | |

| n-Hexane | 278.15 | 0.02 |

| 283.15 | 0.02 | |

| 288.15 | 0.03 | |

| 293.15 | 0.03 | |

| 298.15 | 0.04 | |

| 303.15 | 0.04 | |

| 308.15 | 0.05 | |

| 313.15 | 0.06 | |

| 318.15 | 0.07 | |

| 323.15 | 0.08 |

Data for 7-azaindole adapted from the Journal of Chemical & Engineering Data.[5]

Stability Profile and Forced Degradation Studies

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6] These studies also help in the development and validation of stability-indicating analytical methods.[6]

For this compound, potential degradation pathways could involve hydrolysis, oxidation, and photolysis. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen may influence the reactivity of the azaindole ring system.

Table 2: General Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 50-70 °C | Hydrolysis of the chloro group, cleavage of the pyrrole ring. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 50-70 °C | Hydrolysis of the chloro group, cleavage of the pyrrole ring. |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the pyrrole and pyridine rings, formation of N-oxides. |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) | General decomposition. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation, dimerization, or other light-induced reactions. |

Experimental Protocols

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, various organic solvents)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to each solvent in separate flasks.

-

Seal the flasks and place them in a temperature-controlled orbital shaker.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in the original solvent based on the dilution factor.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and organic solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-MS system for separation and identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[8]

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep the solution at room temperature or heat to a specified temperature (e.g., 60 °C) for a defined period. At various time points, withdraw samples, neutralize with 1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 1 M HCl.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for a defined period, taking samples at various time points for analysis.

-

Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven at a specified temperature (e.g., 80 °C) for a defined period. Also, subject a solution of the compound to the same thermal stress.

-

Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.

Visualizations

Caption: Workflow for solubility and stability assessment.

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, supported by data from the parent 7-azaindole molecule and established scientific principles. The detailed experimental protocols for solubility determination and forced degradation studies offer a practical framework for researchers to generate specific data for this compound. The insights gained from such studies are paramount for the successful advancement of this compound derivatives in the drug development pipeline.

References

- 1. This compound 97 80235-01-4 [sigmaaldrich.com]

- 2. 3-クロロ-7-アザインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H5ClN2 | CID 11693933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Biological Screening of Novel 3-Chloro-7-Azaindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel 3-Chloro-7-azaindole derivatives. This class of compounds, characterized by a 7-azaindole core with a chlorine atom at the C3-position, has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing new therapeutic agents. The introduction of a chlorine atom can significantly modulate the physicochemical properties and biological activity of the parent 7-azaindole molecule, influencing its potency, selectivity, and pharmacokinetic profile. This document outlines the common biological activities investigated, presents available quantitative data, details relevant experimental protocols, and visualizes key workflows and pathways.

Core Biological Activities of Interest

Research into 7-azaindole derivatives, including those with chloro-substitutions, has primarily focused on three key areas of therapeutic potential:

-

Anticancer Activity: Many 7-azaindole derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines. Their mechanisms of action often involve the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[1]

-

Antimicrobial Activity: The 7-azaindole scaffold is a promising pharmacophore for the development of new antibacterial and antifungal agents.[2][3] Derivatives are often screened against a panel of clinically relevant bacterial and fungal strains.[4][5]

-

Enzyme Inhibition: Specifically, the inhibition of various kinases is a hallmark of this compound class.[6] Kinases like cyclin-dependent kinases (CDKs), Cdc7 kinase, and receptor tyrosine kinases are important targets in oncology and other diseases.[7][8][9]

Data Presentation: Biological Activity of Chloro-7-Azaindole Derivatives

The following tables summarize the reported biological activities of various chloro-substituted 7-azaindole derivatives. It is important to note that data specifically for this compound derivatives is limited in the public domain; therefore, data for derivatives with chlorine at other positions are included to provide a broader context of their potential.

Table 1: Anticancer Activity of Chloro-7-Azaindole Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (IC50/GI50 µM) | Reference |

| Compound 6b | 4-methyl substitution on a 1,2,3-triazole linked to 7-azaindole | HeLa (Cervical) | 4.44 ± 0.32 | [10] |

| MCF-7 (Breast) | 6.67 ± 0.39 | [10] | ||

| DU-145 (Prostate) | 12.38 ± 0.51 | [10] | ||

| HepG2 (Liver) | 9.97 ± 0.25 | [10] | ||

| Pexidartinib (4e) | 5-Chloro-7-azaindole derivative | - | IC50 = 13 nM (CSF1R kinase) | [11] |

Table 2: Antimicrobial Activity of Chloro-7-Azaindole Derivatives

| Compound ID | Substitution Pattern | Microorganism | Activity (MIC µg/mL) | Reference |

| Compound 16b | 2,5-disubstituted 7-azaindole | Pseudomonas aeruginosa | 7.8 | [4] |

| Various Derivatives | 2,5-disubstituted 7-azaindoles | Cryptococcus neoformans | 3.9 - 15.6 | [4][5] |

Table 3: Kinase Inhibition by Chloro-7-Azaindole Derivatives

| Compound ID | Substitution Pattern | Kinase Target | Activity (IC50/Ki nM) | Reference |

| Pexidartinib | 5-Chloro-7-azaindole derivative | CSF1R | 13 | [11] |

| Compound 1 | Azaindole-chloropyridine core | Cdc7 | Potent Inhibition | [7][8] |

| Compound 30 | 5-chloro-7-azaindole derivative | Aurora A | 6200 | [9] |

| Aurora B | 510 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments typically employed in the biological screening of this compound derivatives.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibition Assay

Kinase activity can be measured using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays that quantify the consumption of ATP.

Protocol (Generic Luminescence-based Assay):

-

Reaction Setup: The kinase, substrate, and ATP are combined in a buffer solution in a 96-well plate.

-

Inhibitor Addition: The this compound derivative at various concentrations is added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection: A detection reagent containing a luciferase enzyme is added. The amount of remaining ATP is inversely proportional to the kinase activity. The luminescent signal is measured using a luminometer.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Synthesis and Screening Workflow

Caption: General workflow for the synthesis and biological screening of novel this compound derivatives.

Kinase Inhibition Signaling Pathway

Caption: Mechanism of action of a this compound derivative as a kinase inhibitor.

References

- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pjsir.org [pjsir.org]

- 4. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 5. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

The Core Mechanism of 3-Chloro-7-Azaindole Compounds: A Technical Guide for Drug Development Professionals

Introduction

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an attractive starting point for the design of potent and selective therapeutic agents. This technical guide delves into the mechanism of action of a specific subset of these compounds: those featuring a chlorine atom at the 3-position of the 7-azaindole core. We will explore their molecular interactions, target kinases, and the experimental methodologies used to elucidate their function, providing a comprehensive resource for researchers and drug development professionals.

The 7-Azaindole Scaffold: A Versatile Hinge-Binder

The 7-azaindole core is a bioisostere of purine and indole, capable of mimicking the adenine moiety of ATP. This allows it to effectively compete with ATP for binding to the active site of kinases. The key to its efficacy as a hinge-binding motif lies in the arrangement of its nitrogen atoms: the pyridine nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole nitrogen at position 1 can act as a hydrogen bond donor. This bidentate hydrogen bonding pattern with the kinase hinge region provides a stable anchor for the inhibitor, forming the basis of its inhibitory activity.[1][2][3]

The Role of the 3-Chloro Substituent

While the 7-azaindole core provides the primary anchoring point to the kinase hinge, substituents at various positions are crucial for modulating potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 3-position of the 7-azaindole ring can significantly influence the compound's interaction with the target kinase.

The 3-position of the 7-azaindole scaffold is often directed towards the solvent-exposed region of the ATP-binding pocket. A chloro group at this position can engage in various non-covalent interactions, including:

-

Hydrophobic Interactions: The chloro substituent can form favorable hydrophobic interactions with nonpolar residues in the kinase active site, thereby increasing the binding affinity of the compound.

-

Halogen Bonding: In some cases, the chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

-

Steric Effects: The size and position of the chloro group can influence the overall conformation of the inhibitor in the binding pocket, potentially leading to enhanced shape complementarity and improved potency.

The precise impact of the 3-chloro substituent is highly context-dependent and varies depending on the specific topology of the kinase active site.

Primary Molecular Targets and Signaling Pathways

Compounds based on the 3-chloro-7-azaindole scaffold have been investigated as inhibitors of several key protein kinases involved in cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammation. The primary mechanism of action for these compounds is ATP-competitive inhibition , where they bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates.

Key kinase targets and their associated signaling pathways include:

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling cascade is a central regulator of inflammatory responses.[4] Inhibition of p38α MAPK can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a target for the treatment of inflammatory diseases.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels.[5] Inhibiting VEGFR-2 can disrupt tumor neovascularization, thereby starving tumors of essential nutrients and oxygen.

-

B-RAF Kinase: The B-RAF kinase is a component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.[1]

Below is a diagram illustrating the general principle of ATP-competitive inhibition by this compound based compounds.

Caption: ATP-competitive inhibition by a this compound compound.

Quantitative Data on Kinase Inhibition

The potency of this compound based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize available quantitative data for representative compounds.

Table 1: Inhibition of p38α MAP Kinase by 7-Azaindole Derivatives

| Compound | Structure | p38α IC50 (nM) | Cellular Potency (dWBA IC50, nM) |

| 1 | This compound derivative | 60 | 48 |

Data for a representative this compound based p38α inhibitor, adapted from a study on heterobicyclic scaffolds.[6]

Table 2: Inhibition of Various Kinases by Chloro-Substituted 7-Azaindole Derivatives

| Compound | Target Kinase | IC50 (nM) | Notes |

| GSK 1070916 | Aurora B/C | - | A 4-substituted 7-azaindole with a chloro-substituted phenyl group.[6] |

| Compound 84 | FAK | 37 | A 4-chloro-7-azaindole derivative.[6] |

| Vemurafenib | B-RAF (V600E) | - | A well-known B-RAF inhibitor with a 7-azaindole core.[1] |

Note: Data for compounds with the exact this compound scaffold is limited in publicly available literature. The table includes data for closely related chloro-substituted 7-azaindole derivatives to provide context.

Experimental Protocols

The development and characterization of this compound based kinase inhibitors involve a series of key experiments, including chemical synthesis and biochemical assays to determine inhibitory activity.

General Synthesis of 3-Substituted 7-Azaindoles

The synthesis of 3-substituted 7-azaindoles often involves the functionalization of the 7-azaindole core. A common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce various substituents at the 3-position.

Below is a generalized workflow for the synthesis of 3-substituted 7-azaindole derivatives.

Caption: Generalized synthetic workflow for 3-substituted 7-azaindoles.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

A common method to determine the IC50 of a kinase inhibitor is a luminescence-based assay that measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation. A higher luminescence signal corresponds to less ATP consumption and therefore greater inhibition of the kinase.

Principle:

The assay is based on the following principle:

-

Kinase Reaction: The target kinase, a substrate, and ATP are incubated with the inhibitor. The kinase transfers phosphate from ATP to the substrate, consuming ATP in the process.

-

ATP Detection: After the kinase reaction, a reagent containing luciferase and luciferin is added. Luciferase uses the remaining ATP to produce light.

-

Signal Measurement: The luminescence is measured, which is inversely proportional to the kinase activity.

Detailed Protocol:

-

Compound Preparation:

-

Prepare a serial dilution of the this compound compound in DMSO.

-

Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known potent inhibitor as a positive control.

-

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, a suitable peptide or protein substrate, and assay buffer.

-

Initiate the reaction by adding ATP to the mixture.

-

Dispense the kinase reaction mixture into the wells of the 384-well plate containing the test compounds.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

-

ATP Detection:

-

Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescence reaction.

-

Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Below is a diagram illustrating the workflow of a luminescence-based kinase inhibition assay.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

This compound based compounds represent a promising class of kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. Their mechanism of action is rooted in the ability of the 7-azaindole scaffold to act as an effective hinge-binder, while the 3-chloro substituent can further enhance potency and selectivity through specific interactions within the ATP-binding pocket. A thorough understanding of their structure-activity relationships, target engagement, and effects on cellular signaling pathways is crucial for the successful development of these compounds into novel therapeutics. The experimental protocols and data presented in this guide provide a framework for the continued investigation and optimization of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 4. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Reactivity of 3-Chloro-7-Azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-7-azaindole is a heterocyclic compound of significant interest in medicinal chemistry, notably as a carrier ligand in novel anticancer platinum(II) agents.[1] Its unique electronic structure, arising from the fusion of a pyridine and a pyrrole ring with a chlorine substituent, dictates its reactivity and potential for forming new chemical entities. Understanding this reactivity from a theoretical standpoint is crucial for designing efficient synthetic routes and developing new derivatives with desired pharmacological properties. This technical guide provides an in-depth analysis of the reactivity of this compound, drawing upon computational studies, primarily Density Functional Theory (DFT), to elucidate its electronic characteristics and predict its behavior in chemical reactions.

Theoretical Framework for Reactivity Analysis

The reactivity of a molecule like this compound can be effectively rationalized using several key theoretical concepts derived from computational chemistry. These methods provide a quantitative and qualitative understanding of where and how the molecule is likely to react.

-

Conceptual Density Functional Theory (DFT): This framework uses global and local descriptors to predict reactivity. Global descriptors like chemical potential, hardness, and electrophilicity indicate the overall stability and reactivity of the molecule. Local descriptors, such as the Fukui function and local softness, pinpoint the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For 7-azaindoles, the nitrogen atom of the pyridine ring is typically a site of negative potential, while the N-H group of the pyrrole ring is a region of positive potential.

-